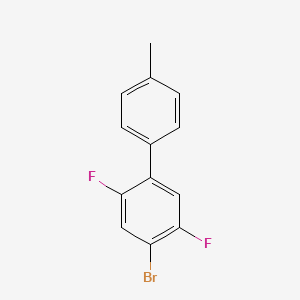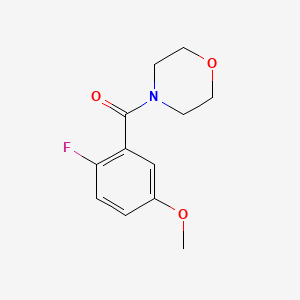
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by further functionalization. For instance, the bromination of 4-ethoxybenzyl alcohol can yield 4-(bromomethyl)-3-ethoxybenzyl bromide, which can then be reacted with 3-chloropropan-2-one under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters is crucial to achieve high yields and purity.
化学反応の分析
Types of Reactions
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound.
科学的研究の応用
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethoxy and chloropropanone groups can also participate in various chemical interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid methyl ester: Similar in structure but with a carboxylate ester group instead of the chloropropanone moiety.
1-(Bromomethyl)cyclopropylmethanol: Features a cyclopropyl group instead of the ethoxyphenyl group.
Uniqueness
1-(4-(Bromomethyl)-3-ethoxyphenyl)-3-chloropropan-2-one is unique due to the combination of its functional groups, which provide a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
特性
分子式 |
C12H14BrClO2 |
|---|---|
分子量 |
305.59 g/mol |
IUPAC名 |
1-[4-(bromomethyl)-3-ethoxyphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-2-16-12-6-9(5-11(15)8-14)3-4-10(12)7-13/h3-4,6H,2,5,7-8H2,1H3 |
InChIキー |
POAIPTDMILOVMS-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CC(=O)CCl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)




![Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate](/img/structure/B14035873.png)
![8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14035881.png)
